Cas no 85462-66-4 (Tulobuterol Impurity 14)

Tulobuterol Impurity 14 is a high-purity reference standard used in pharmaceutical analysis and quality control. This impurity is critical for ensuring the safety and efficacy of tulobuterol-based formulations by aiding in the identification and quantification of potential contaminants during drug development and manufacturing. Its well-characterized structure and stability make it a reliable tool for method validation and regulatory compliance. Suitable for use in HPLC, LC-MS, and other analytical techniques, Tulobuterol Impurity 14 supports accurate impurity profiling, helping manufacturers adhere to stringent pharmacopeial standards. Its availability as a certified reference material ensures traceability and consistency in analytical workflows.
Tulobuterol Impurity 14 structure
Tulobuterol Impurity 14 structure
商品名:Tulobuterol Impurity 14
CAS番号:85462-66-4
MF:C12H16ClNO
メガワット:225.714542388916
CID:5144899

Tulobuterol Impurity 14 化学的及び物理的性質

名前と識別子

    • Tulobuterol Impurity 14
    • Ethanone, 1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-
    • インチ: 1S/C12H16ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3
    • InChIKey: CZCOXPFUGRPWSI-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=CC=CC=C1Cl)CNC(C)(C)C

Tulobuterol Impurity 14 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01462906-1g
2-(tert-Butylamino)-1-(2-chlorophenyl)ethanone
85462-66-4
1g
¥3361.0 2024-04-18

Tulobuterol Impurity 14 関連文献

Tulobuterol Impurity 14に関する追加情報

Research Briefing on Tulobuterol Impurity 14 (CAS: 85462-66-4)

In recent years, the pharmaceutical industry has placed increasing emphasis on the identification and characterization of impurities in active pharmaceutical ingredients (APIs). Among these, Tulobuterol Impurity 14 (CAS: 85462-66-4) has garnered significant attention due to its relevance in the quality control of Tulobuterol, a β2-adrenergic receptor agonist used for treating respiratory disorders. This briefing synthesizes the latest research findings on this impurity, focusing on its chemical properties, synthesis pathways, analytical detection methods, and potential implications for drug safety.

The chemical structure of Tulobuterol Impurity 14 has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Studies indicate that this impurity arises as a byproduct during the synthesis of Tulobuterol, particularly under specific reaction conditions. Researchers have identified that the formation of Impurity 14 is influenced by factors such as temperature, solvent choice, and catalyst type, highlighting the need for optimized synthetic protocols to minimize its presence.

Analytical methodologies for detecting and quantifying Tulobuterol Impurity 14 have seen notable advancements. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection has emerged as the gold standard. Recent publications have reported the development of robust HPLC methods with improved sensitivity and specificity, capable of detecting Impurity 14 at levels as low as 0.05% relative to the API. These methods are critical for ensuring compliance with regulatory guidelines, such as those set by the International Council for Harmonisation (ICH).

From a toxicological perspective, preliminary studies suggest that Tulobuterol Impurity 14 exhibits low acute toxicity in animal models. However, its potential long-term effects and genotoxic risks remain under investigation. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have set provisional limits for this impurity, emphasizing the need for continuous monitoring during drug manufacturing.

In conclusion, the characterization and control of Tulobuterol Impurity 14 represent a critical aspect of ensuring the safety and efficacy of Tulobuterol-based medications. Ongoing research aims to further elucidate the impurity's formation mechanisms and develop more efficient strategies for its mitigation. The findings underscore the importance of rigorous impurity profiling in pharmaceutical development, aligning with global regulatory standards and patient safety priorities.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.